molecular formula C6H8N4O2 B3055360 n-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide CAS No. 64194-59-8

n-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide

Cat. No.: B3055360
CAS No.: 64194-59-8
M. Wt: 168.15 g/mol
InChI Key: QLFXXESVFHMBDI-UHFFFAOYSA-N
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Description

N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide typically involves a multi-step process. One common method includes the reaction of aminopyrimidine with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as cerium ammonium nitrate, and may involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic reagents like amines or thiols are used in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of various chemical products, including dyes and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide is unique due to its specific functional groups and the ability to undergo various chemical reactions

Properties

IUPAC Name

N-(4-amino-1-methyl-6-oxopyrimidin-5-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-10-2-8-5(7)4(6(10)12)9-3-11/h2-3H,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXXESVFHMBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C(C1=O)NC=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982737
Record name (4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64194-59-8
Record name N-(4-Amino-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64194-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC57901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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